Cas no 2172215-03-9 (3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid)

3-{3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a hydroxyl group that enhances solubility and reactivity in coupling reactions. The aromatic phenylpropanamido moiety contributes to structural diversity, making it valuable for introducing hydrophobic or rigid segments in peptide design. The carboxylic acid functionality allows for further conjugation or elongation of peptide chains. This compound is particularly useful in medicinal chemistry and bioconjugation, where precise control over peptide sequence and side-chain modifications is critical. Its stability under standard SPPS conditions and orthogonal protecting group strategy make it a reliable building block for complex peptide architectures.
3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid structure
2172215-03-9 structure
商品名:3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid
CAS番号:2172215-03-9
MF:C27H26N2O6
メガワット:474.505147457123
CID:6493489
PubChem ID:165552432

3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid
    • 3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
    • 2172215-03-9
    • EN300-1484391
    • インチ: 1S/C27H26N2O6/c30-24(26(32)33)15-28-25(31)14-11-17-9-12-18(13-10-17)29-27(34)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12-13,23-24,30H,11,14-16H2,(H,28,31)(H,29,34)(H,32,33)
    • InChIKey: PHQQAXDHGYJJBI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1)CCC(NCC(C(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 125Ų

3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1484391-50mg
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1484391-0.25g
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
0.25g
$3099.0 2023-06-06
Enamine
EN300-1484391-2.5g
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
2.5g
$6602.0 2023-06-06
Enamine
EN300-1484391-5.0g
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
5g
$9769.0 2023-06-06
Enamine
EN300-1484391-0.1g
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
0.1g
$2963.0 2023-06-06
Enamine
EN300-1484391-2500mg
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1484391-5000mg
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1484391-10000mg
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1484391-1.0g
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
1g
$3368.0 2023-06-06
Enamine
EN300-1484391-10.0g
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}-2-hydroxypropanoic acid
2172215-03-9
10g
$14487.0 2023-06-06

3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid 関連文献

3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acidに関する追加情報

Introduction to 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid (CAS No. 2172215-03-9) and Its Applications in Modern Chemical Biology

The compound 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid, identified by the CAS number 2172215-03-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecule, featuring a complex structure that integrates multiple functional groups, has garnered attention for its potential applications in drug discovery, biomolecular interactions, and therapeutic development. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an amino phenylpropanamide backbone suggests a high degree of specificity, which is crucial for targeting biological pathways with precision.

Recent studies have highlighted the importance of structurally diverse compounds in modulating biological processes. The fluoren-9-ylmethoxycarbonyl group, a characteristic feature of this compound, is known for its stability and ability to enhance binding affinity in protein interactions. This attribute makes it particularly valuable in the design of small-molecule inhibitors and modulators. Additionally, the amino phenylpropanamide segment contributes to the compound's solubility and bioavailability, which are critical factors in pharmaceutical development. These properties collectively position 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid as a promising candidate for further investigation.

In the realm of drug discovery, the compound's unique structure allows for selective interaction with biological targets. For instance, its ability to engage with enzymes and receptors at high specificity has been observed in preliminary screenings. This selectivity is essential for minimizing side effects and improving therapeutic efficacy. The hydroxypropanoic acid moiety further enhances its pharmacokinetic profile by facilitating metabolic stability and excretion. Such characteristics are highly desirable in the development of next-generation therapeutics.

Advances in computational chemistry have enabled researchers to predict the behavior of complex molecules like 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid with greater accuracy. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding modes and interactions with biological targets. These computational approaches complement experimental studies, providing a more comprehensive understanding of the compound's mechanism of action. Such integrative research strategies are becoming increasingly prevalent in modern drug discovery pipelines.

The synthesis of this compound represents a testament to the progress in organic chemistry methodologies. The multi-step synthesis involves advanced techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations. These synthetic strategies not only highlight the versatility of modern chemical tools but also underscore the importance of expertise in medicinal chemistry for developing novel therapeutics. The successful synthesis of 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid exemplifies how interdisciplinary approaches can yield significant scientific advancements.

From a therapeutic perspective, this compound holds potential in addressing various diseases by modulating key biological pathways. Preliminary data suggest that it may interact with enzymes involved in inflammation, metabolism, and cell signaling. Such interactions could make it a valuable tool for developing treatments against chronic conditions like diabetes, cardiovascular diseases, and neurodegenerative disorders. The ability to fine-tune its structure further enhances its therapeutic applicability, allowing researchers to tailor its properties for specific disease targets.

The role of fluoren derivatives in medicinal chemistry cannot be overstated. Their unique photophysical properties make them useful in diagnostic imaging and photodynamic therapy applications as well. While this particular compound is primarily being explored for its pharmacological potential, its derivatives may find utility in other areas of biomedicine. The versatility of such molecules underscores their importance as building blocks for innovative drug candidates.

As research continues to evolve, so too do the methodologies for evaluating compound efficacy and safety. High-throughput screening (HTS) technologies enable rapid testing of large libraries of compounds against various biological targets, accelerating the discovery process. Additionally, CRISPR-Cas9 gene editing technologies allow researchers to create more relevant disease models for testing therapeutic candidates like 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid. These advancements collectively contribute to a more robust framework for translating laboratory findings into clinical applications.

The regulatory landscape also plays a critical role in guiding the development and commercialization of new therapeutics. Compliance with guidelines set forth by agencies such as the FDA and EMA ensures that compounds like this one meet stringent safety and efficacy standards before reaching patients. This regulatory oversight is essential for maintaining public trust and ensuring that only effective treatments are widely available.

In conclusion, 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}-2-hydroxypropanoic acid (CAS No. 2172215-03-9) represents a significant advancement in chemical biology with broad implications for drug discovery and therapeutic development. Its unique structure, functional groups such as fluoren derivatives, and favorable pharmacokinetic properties make it a promising candidate for further investigation. As research methodologies continue to evolve, compounds like this one will play an increasingly important role in addressing some of society's most pressing health challenges.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.